

Biological Activities of *Salvia hispanica* (Chia) Extracts: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Salvifaricin*

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Abstract: *Salvia hispanica* L., commonly known as chia, has emerged from a traditional Mesoamerican staple to a global functional food, largely due to its rich nutritional profile. Beyond its high content of omega-3 fatty acids, fiber, and protein, chia seeds and leaves are potent sources of bioactive compounds, including phenolic acids and flavonoids. Extracts from *S. hispanica* have demonstrated a wide array of biological activities, positioning them as a significant area of interest for research and drug development. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these extracts. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further scientific investigation. The primary bioactive components responsible for these effects include caffeic acid, rosmarinic acid, myricetin, quercetin, and kaempferol.[1][2]

Antioxidant Activity

The antioxidant capacity of *Salvia hispanica* extracts is a cornerstone of its biological effects, primarily attributed to its rich composition of phenolic compounds that can neutralize free radicals.[3][2] Various in vitro assays have consistently demonstrated the potent radical scavenging capabilities of extracts derived from different parts of the chia plant, using various solvents.

Quantitative Data: Antioxidant Capacity

The efficacy of *S. hispanica* extracts as antioxidants is typically quantified by their IC₅₀ values in assays like DPPH and ABTS, which measure the concentration required to inhibit 50% of the

radicals.

Assay	Plant Part / Extract Type	IC50 Value / Activity	Reference
DPPH	Seed / 80% Ethanol Extract	3.841 mg/mL	[2] [4]
DPPH	Seed / White Seed Ethanolic Extract	1.735 mg/mL	[5]
DPPH	Seed / Black Seed Ethanolic Extract	2.001 mg/mL	[5]
DPPH	Seed / White Seed Defatted Extract	231.6 μ mol TE/g	[5]
DPPH	Seed / Black Seed Defatted Extract	197.5 μ mol TE/g	[5]
FRAP	Seed / 80% Ethanol Extract	45.004 mmol TE/kg	[2] [4]
ABTS	Seed / Aqueous Soxhlet Extract	Superior to ethanolic extract	[6]

Experimental Protocols

This method assesses the ability of an antioxidant to donate hydrogen and scavenge the stable DPPH radical. The reduction of the violet DPPH solution to a yellow-colored product is measured spectrophotometrically.

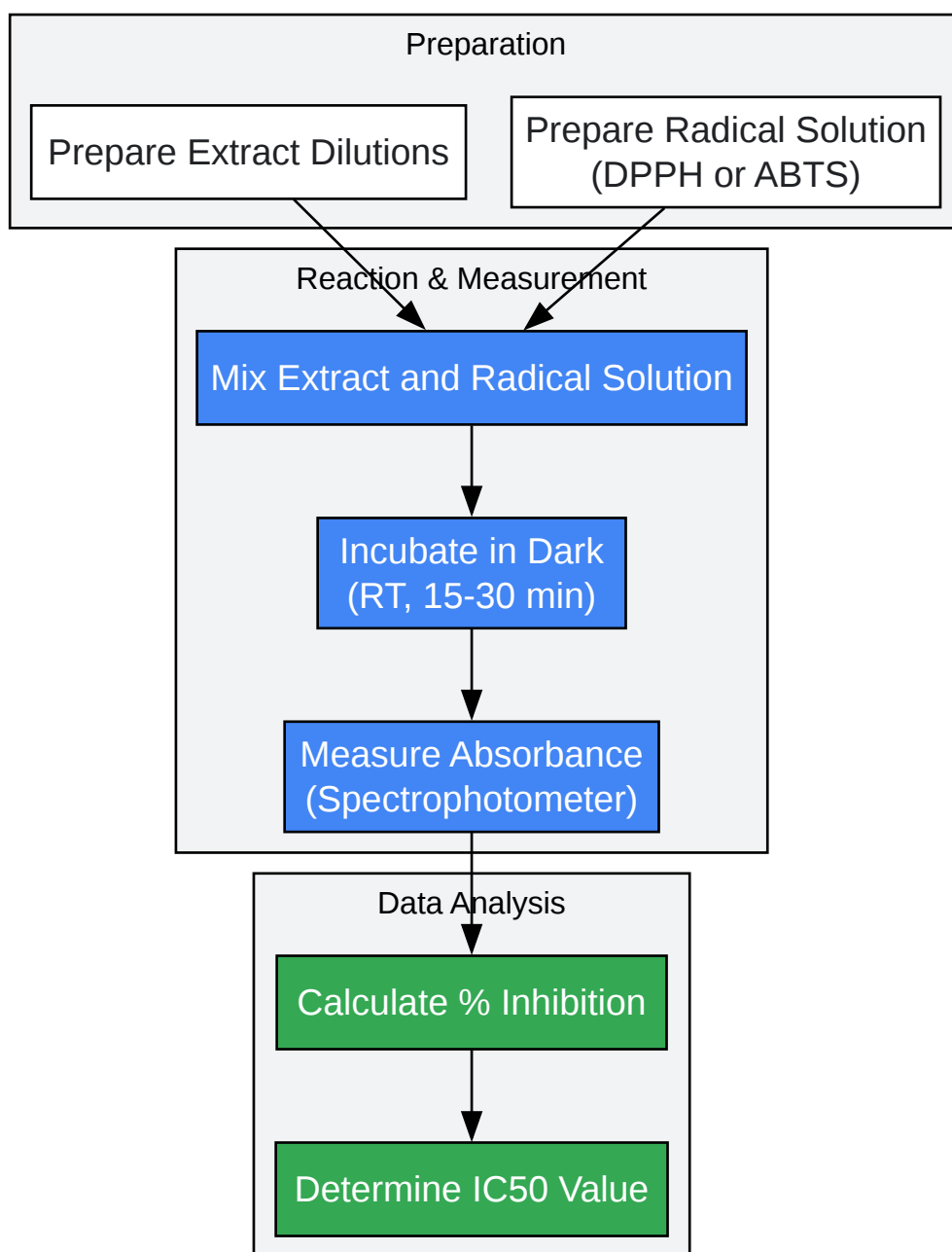
- Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in 80% methanol. Adjust the concentration to achieve an absorbance of approximately 0.9-1.0 at 515-517 nm. [\[5\]](#)[\[7\]](#)
- Sample Preparation: Prepare a dilution series of the *S. hispanica* extract in the same solvent (e.g., 0.1 to 10 mg/mL). [\[2\]](#)[\[5\]](#)

- Reaction: In a microplate well or cuvette, mix a small volume of the extract solution (e.g., 50 μL) with a larger volume of the DPPH working solution (e.g., 1 mL).[5]
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2][5]
- Measurement: Measure the absorbance of the resulting solution at 515-517 nm against a blank (solvent without extract).
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The IC50 value is determined by plotting the inhibition percentage against the extract concentrations.

This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation ($\text{ABTS}^{\bullet+}$), a blue-green chromophore, via electron transfer.

- Reagent Preparation: Prepare the ABTS radical cation ($\text{ABTS}^{\bullet+}$) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal quantities.[8][9] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10]
- Working Solution: Dilute the $\text{ABTS}^{\bullet+}$ stock solution with a suitable solvent (e.g., methanol or water) to obtain an absorbance of 0.7-1.0 at 734 nm.[8]
- Sample Preparation: Prepare a dilution series of the *S. hispanica* extract.
- Reaction: Add a small volume of the extract (e.g., 10 μL) to a larger volume of the diluted $\text{ABTS}^{\bullet+}$ working solution (e.g., 195 μL).[9]
- Incubation: Allow the reaction to proceed for approximately 6-7 minutes at room temperature.[8]
- Measurement: Record the absorbance at 734 nm.
- Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results can be expressed as an IC50 value or in terms of Trolox Equivalents (TE).

Visualization: Antioxidant Assay Workflow



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General workflow for in vitro antioxidant capacity assays.

Anti-inflammatory Activity

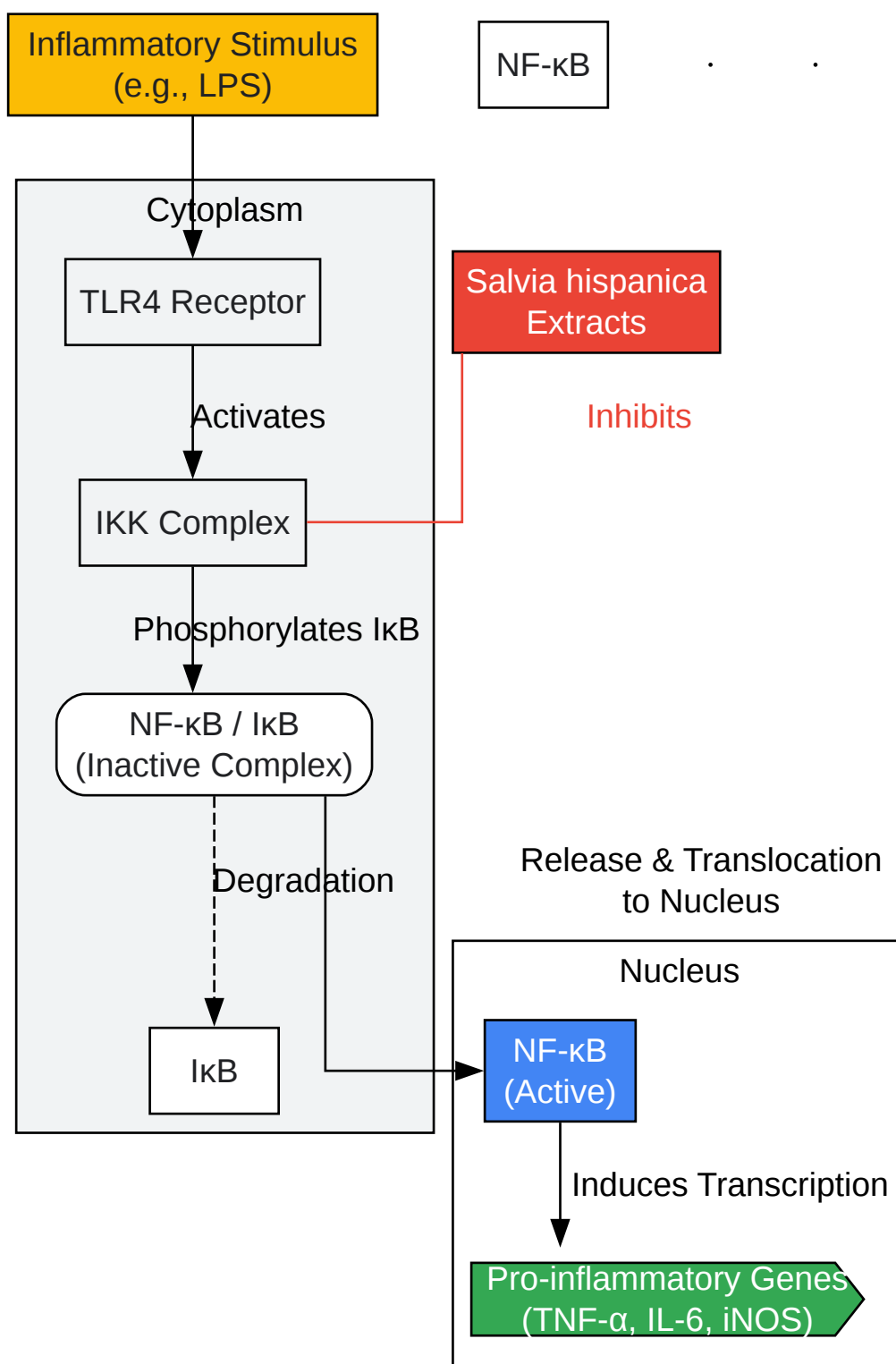
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. *S. hispanica* extracts, particularly peptide and protein fractions, have demonstrated significant anti-

inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Signaling Pathways: NF- κ B Inhibition

A primary mechanism for the anti-inflammatory effect of chia extracts is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), NF- κ B translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for TNF- α , IL-6, and iNOS.[\[12\]](#) Digested total protein (DTP) and protein fractions from chia have been shown to reduce the phosphorylation of NF- κ B and its subsequent translocation, thereby downregulating the inflammatory cascade.[\[12\]](#)

Visualization: NF- κ B Signaling Inhibition



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Inhibition of the NF-κB inflammatory pathway by *S. hispanica* extracts.

Quantitative Data: Reduction of Inflammatory Markers

Studies using cell models like HMC3 microglial cells and RAW 264.4 macrophages have quantified the reduction in key inflammatory molecules following treatment with chia extracts and its components.

Marker	Cell Line	Treatment	% Reduction	Reference
Nitric Oxide (NO)	HMC3	1-3 kDa Peptide Fraction (50 µg/ml)	33.1%	[11] [14]
TNF-α	HMC3	1-3 kDa Peptide Fraction (50 µg/ml)	26.4%	[11] [14]
IL-6	HMC3	1-3 kDa Peptide Fraction (50 µg/ml)	17.4%	[11] [14]
iNOS Expression	RAW 264.4	Digested Total Protein (1 mg/mL)	67.0%	[12]
iNOS Expression	RAW 264.4	Digested Glutelin (1 mg/mL)	42.2%	[12]
TNF-α Secretion	RAW 264.4	Digested Total Protein (1 mg/mL)	43.3%	[12]
IL-6 Secretion	RAW 264.4	Digested Total Protein (1 mg/mL)	50.5%	[12]
MCP-1 Secretion	RAW 264.4	Digested Total Protein (1 mg/mL)	47.6%	[12]
NF-κB Expression	RAW 264.4	Digested Total Protein (1 mg/mL)	57.5%	[12]
NF-κB Expression	RAW 264.4	Digested Glutelin (1 mg/mL)	71.1%	[12]

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

- Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages or HMC3 microglia) in standard conditions.
- Seeding: Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of the sterile-filtered *S. hispanica* extract for a specified period (e.g., 1-2 hours).
- Inflammatory Stimulus: Induce inflammation by adding an agent like Lipopolysaccharide (LPS) to the cell media (except in the negative control group).
- Incubation: Incubate for a period sufficient to induce an inflammatory response (e.g., 24 hours).
- Analysis:
 - Supernatant: Collect the cell culture supernatant to measure secreted cytokines (TNF- α , IL-6) using ELISA kits or to measure nitric oxide production using the Griess reagent.
 - Cell Lysate: Lyse the remaining cells to extract proteins for Western blot analysis of inflammatory pathway proteins (e.g., NF- κ B, iNOS) or to extract RNA for gene expression analysis via RT-PCR.

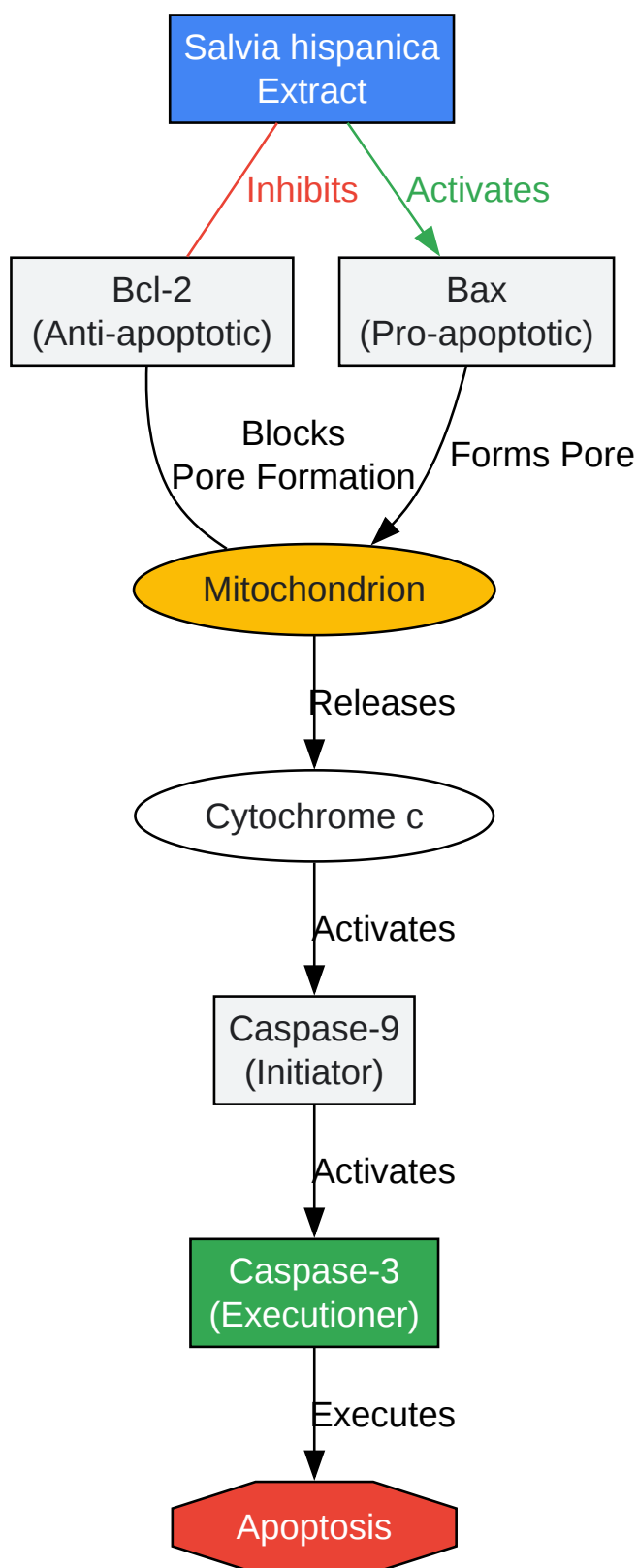
Anticancer Activity

Extracts from *S. hispanica* have demonstrated cytotoxic and antiproliferative effects against several human cancer cell lines, including breast (MCF-7), lung (A-549), and prostate (PC-3) cancer.^{[15][16][17][18]} The primary mechanism of action appears to be the induction of apoptosis or programmed cell death.

Signaling Pathways: Intrinsic Apoptosis

The anticancer activity of chia seed extract is linked to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Bioactive components in the extract can modulate the balance of the Bcl-2 family of proteins.[15] This involves downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax.[15][16] This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then triggers the activation of a caspase cascade, starting with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[15]

Visualization: Intrinsic Apoptosis Pathway



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Induction of intrinsic apoptosis by *S. hispanica* extract components.

Quantitative Data: Antiproliferative Activity (IC50)

The cytotoxic potential of *S. hispanica* extracts is measured by their IC50 value, the concentration that inhibits the proliferation of 50% of the cancer cells.

Cell Line	Extract Type	IC50 Value	Reference
MCF-7 (Breast)	Chia Seed Extract (CSE)	74.1 µg/mL	[15]
A-549 (Lung)	Chia Seed Extract	40 µg/mL	[16]
A-549 (Lung)	70% Ethanol Extract	16.08 µg/mL	[17]
A-549 (Lung)	Petroleum Ether Extract	14.8 µg/mL	[17]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

- **Cell Seeding:** Seed cancer cells (e.g., A-549 or MCF-7) into a 96-well plate at a density of $\sim 1 \times 10^4$ cells/well and incubate for 24 hours to allow for attachment.
- **Treatment:** Remove the old media and add fresh media containing serial dilutions of the *S. hispanica* extract. Include untreated cells as a negative control and a vehicle control if a solvent like DMSO is used.
- **Incubation:** Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours). [17]
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

- **Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
- **Calculation:** Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated from the dose-response curve.

Neuroprotective Effects

Bioactive peptides derived from chia protein have shown significant neuroprotective potential, primarily through their antioxidant and anti-inflammatory actions in brain-relevant cells like microglia.[\[11\]](#)[\[14\]](#)[\[19\]](#) This is particularly relevant for neurodegenerative diseases like Parkinson's and Alzheimer's, where neuroinflammation and oxidative stress are key pathological drivers.[\[20\]](#)[\[21\]](#)

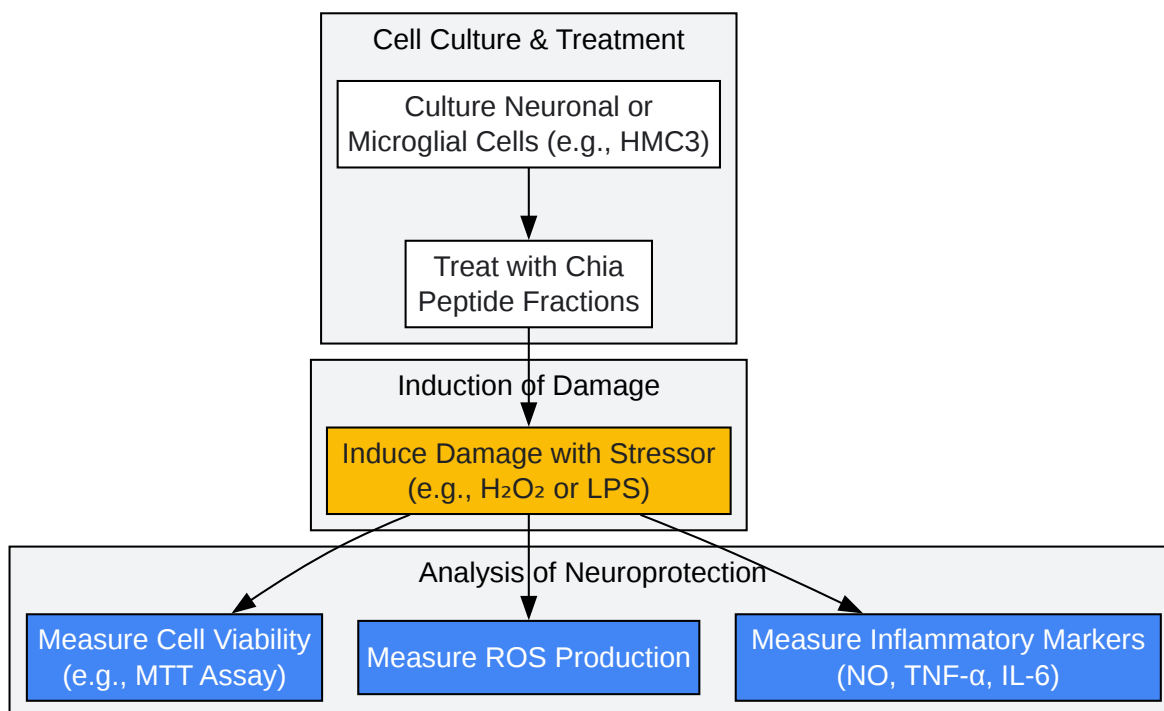
Mechanisms of Action

Peptide fractions from *S. hispanica*, particularly those in the 1-3 kDa range, have been shown to protect neuronal and microglial cells from damage.[\[11\]](#)[\[21\]](#) When these cells are challenged with an oxidative stressor (like H₂O₂) or an inflammatory stimulus (like LPS), the chia peptides can significantly reduce the production of reactive oxygen species (ROS) and decrease the secretion of pro-inflammatory mediators like NO, TNF- α , and IL-6.[\[11\]](#)[\[14\]](#)[\[21\]](#)

Quantitative Data: Neuroprotective Activity

Cell Line	Treatment	Effect	Measurement	Reference
HMC3 (Microglia)	1-3 kDa Peptide Fraction	Protective Effect	79.04% protection	[11] [14]
HMC3 (Microglia)	1-3 kDa Peptide Fraction	ROS Reduction	51.3% decrease	[11] [14]
N1E-115 (Neuronal)	1-3 kDa Peptide Fraction	Increased Viability (post H ₂ O ₂)	66.6% viability	[21]
N1E-115 (Neuronal)	<1 kDa Peptide Fraction	Increased Viability (post H ₂ O ₂)	67.3% viability	[21]
N1E-115 (Neuronal)	1-3 kDa Peptide Fraction	ROS Reduction	41.7% decrease	[21]
N1E-115 (Neuronal)	<1 kDa Peptide Fraction	ROS Reduction	40.9% decrease	[21]

Visualization: Neuroprotection Assay Workflow



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Workflow for assessing the neuroprotective effects of *S. hispanica* extracts.

Other Key Biological Activities

Beyond the core activities detailed above, *S. hispanica* extracts exhibit a range of other promising therapeutic properties.

Biological Activity	Key Findings and Mechanisms	References
Antidiabetic	Inhibits α -glucosidase and α -amylase, enzymes involved in carbohydrate digestion. Clinical studies show adjunct therapy with chia can significantly decrease fasting blood glucose.	[22] [23] [24] [25]
Hepatoprotective	Polyphenols like caffeic and rosmarinic acid may protect the liver by reducing lipid peroxidation and regulating pro-inflammatory factors in diet-induced obese models.	[26] [19] [27]
Cardioprotective	May lower blood pressure and improve lipid profiles (lowering total cholesterol, LDL, and triglycerides) in both animal and human studies.	[19]
Antimicrobial	Ethanollic extracts have shown inhibitory activity against various bacteria, including <i>Acinetobacter baumannii</i> , and fungi.	[18] [28]
Anti-obesity	In vitro studies show potential for lipase inhibition, which could reduce fat absorption. High fiber content also promotes satiety.	[29] [30]

Conclusion

Extracts from *Salvia hispanica* seeds and leaves are a rich source of bioactive compounds with multifaceted therapeutic potential. The well-documented antioxidant and anti-inflammatory activities appear to be the mechanistic foundation for more complex effects, including anticancer and neuroprotective properties. The quantitative data presented herein demonstrate potent efficacy in various in vitro models, highlighting the promise of chia-derived compounds for development into nutraceuticals, functional foods, and novel therapeutic agents. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the bioavailability and clinical relevance of these promising biological activities.

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